molecular formula C14H9BrCl2N2O3 B2975352 N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 854041-47-7

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2975352
CAS No.: 854041-47-7
M. Wt: 404.04
InChI Key: OUQBOILJKKGBOU-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide is a high-purity chemical compound designed for research applications in chemical biology and oncology. This molecule features a 2,3-dihydro-1,4-benzodioxin scaffold—a privileged structure in medicinal chemistry known for its metabolic stability and drug-like properties—functionalized with bromo and dichloropyridine carboxamide substituents that potentially enhance its bioactivity and binding characteristics. Compounds with this structural motif have demonstrated significant research value as cysteine protease inhibitors, particularly targeting deubiquitinating enzymes (DUBs) such as USP7 . Inhibition of USP7 represents a promising therapeutic strategy in oncology, as it can lead to stabilization of tumor suppressor proteins like p53 and sensitize cancer cells to genotoxic agents . The structural architecture of this compound, combining electron-rich and electron-deficient ring systems, may facilitate diverse molecular interactions, making it a valuable chemical probe for investigating ubiquitin-pathway biology, developing combination therapies with DNA-damaging agents, and exploring structure-activity relationships in inhibitor design . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBOILJKKGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic benefits.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C15H10BrClF3NO3
Molecular Weight 424.59 g/mol
LogP 3.0768
PSA (Polar Surface Area) 56.51 Ų

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Cytotoxic Activity : The compound has shown cytotoxic effects against cancer cell lines, particularly human promyelocytic leukemic HL-60 cells. This is attributed to its ability to generate reactive radicals under alkaline conditions, which may induce apoptosis in malignant cells .
  • Antioxidant Properties : Similar benzodioxin derivatives have been reported to possess antioxidant properties, which can mitigate oxidative stress in cells. This capability is crucial for preventing cellular damage and promoting cell survival .
  • Calcium Antagonist Activity : Certain derivatives have demonstrated calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in treating conditions related to calcium dysregulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Cytotoxicity in Cancer Models : A study highlighted that a related compound exhibited significant cytotoxicity against HL-60 cells with an IC50 value indicating effective concentration levels for inducing cell death .
  • Hypolipidemic Effects : In vivo studies showed that specific derivatives of benzodioxins exhibited hypolipidemic effects in mice at doses of 100 and 300 mg/kg. This suggests that these compounds could be beneficial in managing cholesterol levels .
  • Structure-Activity Relationship (SAR) : Research has identified key structural features necessary for high biological activity among benzodioxin derivatives. Compounds with specific substitutions showed enhanced potency compared to standard treatments like probucol .

Comparison with Similar Compounds

Structural and Functional Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Substituents Biological Activity Key Reference
Target Compound Benzodioxin + Pyridine 6-Br, 5,6-Cl on pyridine Hypothetical enzyme inhibition N/A
Silybin (1) Flavonolignan + Dioxane Dihydroxyphenyl groups Antihepatotoxic
Patent Benzothiophene Carboxamide Benzothiophene 3-Isopropyl, 7-trifluorophenyl Antiparasitic (heartworm)
Thiazol-2-imine 3(5) Thiazole 4-Methoxyphenyl, propenyl Antihypertensive

Table 2: Halogenation Impact on Bioactivity

Compound Halogen Substituents Observed Effect
Target Compound 6-Br, 5,6-Cl Enhanced lipophilicity, potential for improved target binding
Silybin Derivative 4g None (hydroxy-methyl) Superior antihepatotoxic activity
Patent Compound 2,3,5-Trifluoro Increased electronegativity for parasitic enzyme inhibition

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